molecular formula C28H31N3O5 B3739630 N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide

Cat. No. B3739630
M. Wt: 489.6 g/mol
InChI Key: KHMDPQLQKZXEBO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzoxazole ring, a phenyl ring with a dimethylamino group, and a benzamide group with three ethoxy groups. The presence of these groups could give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzoxazole and benzamide groups are likely to contribute to the rigidity of the molecule, while the ethoxy groups could provide some flexibility .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ethoxy groups could be substituted with other groups, and the dimethylamino group could participate in electron transfer reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy groups could make the compound more soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include avoiding inhalation or contact with skin and eyes, and using the compound in a well-ventilated area .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine or materials science, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5/c1-6-33-24-15-19(16-25(34-7-2)26(24)35-8-3)27(32)29-20-11-14-23-22(17-20)30-28(36-23)18-9-12-21(13-10-18)31(4)5/h9-17H,6-8H2,1-5H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMDPQLQKZXEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide
Reactant of Route 2
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide
Reactant of Route 3
N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide
Reactant of Route 4
N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide
Reactant of Route 6
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide

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